molecular formula C6H7BrN2OS B13619085 (5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone

(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone

Cat. No.: B13619085
M. Wt: 235.10 g/mol
InChI Key: ISKVCXVVNLZJSN-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone is a sulfur-containing compound with the molecular formula C6H7BrN2OS and a molecular weight of 235.1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 5-bromopyridine-2-carbaldehyde with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the imino group and the incorporation of the sulfur atom.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives.

Scientific Research Applications

(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloropyridin-2-yl)(imino)methyl-lambda6-sulfanone: Similar structure with a chlorine atom instead of bromine.

    (5-Fluoropyridin-2-yl)(imino)methyl-lambda6-sulfanone: Similar structure with a fluorine atom instead of bromine.

    (5-Iodopyridin-2-yl)(imino)methyl-lambda6-sulfanone: Similar structure with an iodine atom instead of bromine.

Uniqueness

(5-Bromopyridin-2-yl)(imino)methyl-lambda6-sulfanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.

Properties

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.10 g/mol

IUPAC Name

(5-bromopyridin-2-yl)-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C6H7BrN2OS/c1-11(8,10)6-3-2-5(7)4-9-6/h2-4,8H,1H3

InChI Key

ISKVCXVVNLZJSN-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=NC=C(C=C1)Br

Origin of Product

United States

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